molecular formula C31H32N2O7 B570994 3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine CAS No. 114551-15-4

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine

Cat. No. B570994
CAS RN: 114551-15-4
M. Wt: 544.604
InChI Key: QOYAQHNFWRHJEG-UHFFFAOYSA-N
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Description

“3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of N4‐benzoyl‐5′‐O‐dimethoxytrityl‐2′,3′‐dideoxy‐3′‐thiocytidine and its phosphorothioamidite is described, together with a shortened procedure for the preparation of 5′‐O‐dimethoxytrityl‐3′‐deoxy‐3′‐thiothymidine and its corresponding phosphorothioamidite .


Molecular Structure Analysis

The molecular formula of “3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine” is C30H29FN2O7 . The molecular weight is 548.56 .


Physical And Chemical Properties Analysis

The boiling point of a similar compound, “3’-Deoxy-5’-O- (4,4’-dimethoxytrityl)-3’-fluorouridine”, is predicted to be 429.5±55.0 °C . The predicted density is 1.96±0.1 g/cm3 . The predicted pKa is 15.38±0.60 .

Scientific Research Applications

  • Enhanced DNA Targeting

    The compound has been used to improve the targeting of DNA strands, particularly in the context of DNA three-way junctions. It stabilizes these junctions when inserted into oligonucleotides, which could have implications for DNA manipulation and genetic research (Khattab & Pedersen, 1998).

  • Educational Applications

    In an educational setting, the compound has been synthesized as part of an undergraduate organic chemistry laboratory experiment. This demonstrates its utility in teaching complex organic synthesis processes (deLannoy & Howell, 1997).

  • Oligonucleotide Modification

    The compound has been used to modify oligonucleotides. For example, incorporating 2′,5′ acetal linkages using derivatives of the compound led to varied effects on the stability of duplex formation with single-stranded RNA and DNA (Pudlo, Cao, Swaminathan, & Matteucci, 1994).

  • Stabilization of DNA Structures

    The insertion of modified derivatives of this compound into DNA structures, such as duplexes, three-way junctions, and triplexes, has been reported to enhance stability. This research opens new possibilities for targeting specific DNA structures using antisense oligonucleotides (Abdel-Rahman, Ali, & Pedersen, 1996).

  • DNA Sequencing Applications

    It has been used in the synthesis of thioamido-modified derivatives for DNA sequencing, showcasing its potential in advancing DNA sequencing technologies (Wojczewski, Schwarzer, & Engels, 2000).

  • Synthesis of Conformationally Locked Nucleosides

    The compound has contributed to the synthesis of conformationally locked nucleosides, which are important for studying nucleic acid structure and function (Wang & Stoisavljevic, 2000).

Mechanism of Action

The mechanism of action of purine nucleoside analogs like “3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine” involves inhibition of DNA synthesis and induction of apoptosis .

properties

IUPAC Name

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-27,29,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUOBLOAHYWPHA-YIKNKFAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170479
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine

CAS RN

143653-61-6
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143653-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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